N-Methylation Enhances Lipophilicity: LogP Comparison of 1-Methyl vs. Non-Methylated Analog
The addition of an N-methyl group in 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (14271-45-5) increases its lipophilicity compared to the non-methylated analog, 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (14179-84-1). This is quantified by their calculated octanol-water partition coefficients (LogP) [1].
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | LogP = 0.66 (Hit2Lead) or 0.5 (Molaid) |
| Comparator Or Baseline | 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (14179-84-1): XLogP3-AA = 0.3 |
| Quantified Difference | Increase of ΔLogP = 0.2 to 0.36 units |
| Conditions | Computed values from vendor databases (Hit2Lead, Molaid) and PubChem (XLogP3-AA) |
Why This Matters
Higher LogP correlates with increased membrane permeability, which can be a critical selection criterion for cell-based assays or drug discovery programs targeting intracellular processes.
- [1] National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 589850, 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/589850 View Source
